N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide
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Overview
Description
The compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring and the amide group. Pyrazoles are known to participate in a variety of chemical reactions, often serving as scaffolds in the synthesis of bioactive chemicals .Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide has been studied for its potential applications in a variety of scientific research areas. It has been found to possess a wide range of biological and physiological effects, making it an attractive option for researchers in fields such as pharmacology, toxicology, and biochemistry. This compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) .
Mode of Action
It has been suggested that similar compounds form strong hydrogen bonds with their target enzymes , which could potentially alter the enzyme’s function and lead to therapeutic effects.
Biochemical Pathways
Given the potential interaction with enzymes like sdh , it’s plausible that the compound could affect metabolic pathways involving these enzymes.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Advantages and Limitations for Lab Experiments
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it has been found to possess a wide range of biological and physiological effects, making it an attractive option for researchers in a variety of fields. However, there are some limitations to using this compound in lab experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not approved for use in humans, which can make it difficult to study the effects of this compound in humans.
Future Directions
There are a number of potential future directions for the study of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide. One potential direction is to further study its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, further research could be conducted to study the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, further research could be conducted to study the potential applications of this compound in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Finally, further research could be conducted to study the potential applications of this compound in the treatment of diabetes.
Synthesis Methods
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide is synthesized through a multi-step process utilizing a variety of organic compounds. The synthesis of this compound begins with the reaction of 2-amino-3-chloropropionic acid and 1-methyl-1H-pyrazol-5-ylmethyl-amine. This reaction produces a product known as 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl-1-chloro-2-propanol. The next step involves the reaction of this product with 1-benzothiophene-2-carboxylic acid. This reaction results in the formation of this compound.
properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-24-18(11-13-23-24)16-8-6-15(7-9-16)10-12-22-21(25)20-14-17-4-2-3-5-19(17)26-20/h2-9,11,13-14H,10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVVDKIAOQVAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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